molecular formula C5H3N7O B13819462 6H-Purin-6-one,2-amino-8-diazo-1,8-dihydro- CAS No. 337536-54-6

6H-Purin-6-one,2-amino-8-diazo-1,8-dihydro-

Cat. No.: B13819462
CAS No.: 337536-54-6
M. Wt: 177.12 g/mol
InChI Key: WNGNQYVODWAVJA-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- is a compound with significant interest in various scientific fields. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides, which are the building blocks of DNA and RNA .

Preparation Methods

The synthesis of 6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- involves several steps. One common method includes the reaction of guanine with diazomethane under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to prevent decomposition . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .

Chemical Reactions Analysis

6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- exerts its effects involves its interaction with nucleic acids. It can incorporate into DNA or RNA, leading to disruptions in the replication process. This can result in the inhibition of cell growth and induction of apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .

Comparison with Similar Compounds

6H-Purin-6-one, 2-amino-8-diazo-1,8-dihydro- is unique compared to other purine derivatives due to its diazo group, which imparts distinct chemical reactivity. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and biological roles .

Properties

CAS No.

337536-54-6

Molecular Formula

C5H3N7O

Molecular Weight

177.12 g/mol

IUPAC Name

2-amino-8-diazo-1H-purin-6-one

InChI

InChI=1S/C5H3N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h(H3,6,9,10,11,13)

InChI Key

WNGNQYVODWAVJA-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=[N+]=[N-])N=C1N=C(NC2=O)N

Origin of Product

United States

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